2-Amino-5,5-difluoro-cyclohexanol 2-Amino-5,5-difluoro-cyclohexanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761517
InChI: InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2
SMILES: C1CC(CC(C1N)O)(F)F
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol

2-Amino-5,5-difluoro-cyclohexanol

CAS No.:

Cat. No.: VC13761517

Molecular Formula: C6H11F2NO

Molecular Weight: 151.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,5-difluoro-cyclohexanol -

Specification

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
IUPAC Name 2-amino-5,5-difluorocyclohexan-1-ol
Standard InChI InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2
Standard InChI Key DSGREFWTLMOQGZ-UHFFFAOYSA-N
SMILES C1CC(CC(C1N)O)(F)F
Canonical SMILES C1CC(CC(C1N)O)(F)F

Introduction

Molecular Structure and Stereochemical Features

Core Structural Attributes

2-Amino-5,5-difluoro-cyclohexanol belongs to the class of fluorinated amino alcohols, combining the rigidity of a cyclohexane ring with the electronic effects of fluorine and the reactivity of an amino group. The IUPAC name, 2-amino-5,5-difluorocyclohexan-1-ol, reflects its substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC₆H₁₁F₂NO
Molecular Weight151.15 g/mol
IUPAC Name2-amino-5,5-difluorocyclohexan-1-ol
InChIInChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2
InChIKeyDSGREFWTLMOQGZ-UHFFFAOYSA-N
Canonical SMILESC1CC(CC(C1N)O)(F)F
PubChem CID117973709

The cyclohexanol backbone adopts a chair conformation, with the fluorine atoms occupying axial or equatorial positions depending on the stereoisomer. The (1R,2S) configuration is frequently discussed in literature due to its thermodynamic stability.

Stereoisomerism and Conformational Dynamics

The presence of two fluorine atoms at the 5,5-positions introduces stereochemical complexity. Fluorine’s high electronegativity and small atomic radius favor axial orientations to minimize 1,3-diaxial repulsions. This spatial arrangement influences hydrogen bonding capabilities, solubility, and interactions with biological targets. For instance, the axial fluorine atoms may enhance lipophilicity, while the equatorial amino and hydroxyl groups facilitate polar interactions.

Synthesis and Reaction Pathways

Fluorination Strategies

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile is governed by its polar functional groups and fluorine content. While the hydroxyl and amino groups enhance water solubility, the hydrophobic fluorine atoms promote lipid solubility. This amphiphilic character makes it suitable for drug delivery systems requiring balanced partition coefficients (logP).

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